molecular formula C12H7F4N B1339368 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 370878-58-3

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1339368
CAS No.: 370878-58-3
M. Wt: 241.18 g/mol
InChI Key: UDGYLQTZGJGKPC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group

Scientific Research Applications

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Future Directions

The future directions in the study of “2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” and similar compounds could involve exploring their potential applications, optimizing their synthesis methods, and studying their reaction mechanisms in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under radical conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)pyridine: Lacks the fluorophenyl group, affecting its reactivity and applications.

    2-(4-Chlorophenyl)-5-(trifluoromethyl)pyridine: Substitution of the fluorine atom with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGYLQTZGJGKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573474
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370878-58-3
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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